molecular formula C14H19Br B14682931 4-Bromodiamantane

4-Bromodiamantane

Cat. No.: B14682931
M. Wt: 267.20 g/mol
InChI Key: MKLFRKIAQFAEGD-UHFFFAOYSA-N
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Description

4-Bromodiamantane is a derivative of diamantane, which belongs to the class of diamondoids Diamondoids are cage hydrocarbon molecules that are superimposable on the diamond lattice this compound is characterized by the presence of a bromine atom attached to the fourth carbon of the diamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromodiamantane can be synthesized through several methods. One common method involves the reaction of diamantane with bromine in the presence of a Lewis acid such as aluminum bromide. This reaction typically occurs at low temperatures to ensure selectivity and high yield. Another method involves the use of tert-butyl bromide and aluminum bromide at 0°C, resulting in a mixture of this compound and other brominated derivatives .

Industrial Production Methods: Industrial production of this compound often involves the bromination of diamantane using bromine in the presence of a solvent and a Lewis acid. The reaction conditions are optimized to maximize the yield of this compound while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromodiamantane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form hydroxylated derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of diamantane.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed:

    Substitution Reactions: Formation of amino, hydroxyl, or other substituted diamantane derivatives.

    Oxidation Reactions: Formation of hydroxydiamantane.

    Reduction Reactions: Formation of diamantane.

Mechanism of Action

The mechanism of action of 4-bromodiamantane involves its interaction with various molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The compound’s cage structure allows it to interact with biological membranes and proteins, potentially affecting their function. The exact molecular pathways and targets are still under investigation, but its unique structure plays a crucial role in its biological activity .

Comparison with Similar Compounds

    1-Bromodiamantane: Similar to 4-bromodiamantane but with the bromine atom attached to the first carbon.

    4,9-Dibromodiamantane: Contains two bromine atoms attached to the fourth and ninth carbons.

    1,6-Dibromodiamantane: Contains two bromine atoms attached to the first and sixth carbons.

Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other brominated diamantane derivatives. Its position-specific bromination allows for targeted functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C14H19Br

Molecular Weight

267.20 g/mol

IUPAC Name

4-bromopentacyclo[7.3.1.14,12.02,7.06,11]tetradecane

InChI

InChI=1S/C14H19Br/c15-14-4-11-8-1-7-2-9(11)13(6-14)10(3-7)12(8)5-14/h7-13H,1-6H2

InChI Key

MKLFRKIAQFAEGD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4C1C5CC(C4)(CC3C5C2)Br

Origin of Product

United States

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